molecular formula C17H15ClN4O3S B3457076 N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3457076
M. Wt: 390.8 g/mol
InChI Key: HXFJKUVQGCENGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound that has been extensively studied due to its potential applications in various fields of research. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of specific enzymes or receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the nervous system. In addition, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its potent biological activity. This compound has been found to exhibit a wide range of activities at relatively low concentrations. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to improve its properties. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. One possible direction is the development of more potent and selective analogs of this compound for specific applications. Another direction is the investigation of the mechanism of action of this compound to better understand its biological activities. Additionally, the potential use of this compound in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases should be explored further.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use as an insecticide and herbicide. In addition, it has been found to have neuroprotective, antioxidant, and analgesic properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-24-13-8-3-10(9-14(13)25-2)15-21-22-17(26-15)20-16(23)19-12-6-4-11(18)5-7-12/h3-9H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFJKUVQGCENGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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